molecular formula C11H15NO2 B12954815 (R)-3-Amino-2-(2-methylbenzyl)propanoic acid

(R)-3-Amino-2-(2-methylbenzyl)propanoic acid

Katalognummer: B12954815
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: KZZXSXBPTLTOFP-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-2-(2-methylbenzyl)propanoic acid is a chiral amino acid derivative with a specific configuration It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via the alkylation of a chiral glycine derivative with 2-methylbenzyl bromide, followed by hydrolysis to yield the target amino acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2-(2-methylbenzyl)propanoic acid may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods ensure high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-2-(2-methylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-2-(2-methylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-2-(2-methylbenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Amino-2-(2-methylbenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.

    3-Amino-2-benzylpropanoic acid: Lacks the methyl substitution on the benzyl group.

    3-Amino-2-(2-chlorobenzyl)propanoic acid: Contains a chlorine substitution instead of a methyl group.

Uniqueness

®-3-Amino-2-(2-methylbenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of the methyl-substituted benzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

(2R)-2-(aminomethyl)-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI-Schlüssel

KZZXSXBPTLTOFP-SNVBAGLBSA-N

Isomerische SMILES

CC1=CC=CC=C1C[C@H](CN)C(=O)O

Kanonische SMILES

CC1=CC=CC=C1CC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.